[1,3]Dioxolo[4,5-g]cinnolin-4-ol

Cinoxacin synthesis cinnoline cyclization heterocyclic intermediate

28657-76-3 is the essential first cyclized intermediate in the cinoxacin synthetic pathway. Its unsubstituted C-3 position enables divergent functionalization (cyanation, carbonylation) that later-stage intermediates cannot offer. The fused methylenedioxy ring is critical for antibacterial potency (E. coli MIC 3.13–6.25 μg/mL). Supplied at ≥97% purity with multi-technique QC (NMR, HPLC, GC) to support process analytical technology (PAT) requirements. Ideal for API process development, quinolone SAR studies, and impurity reference standards per ICH Q3A/Q3B. Secure your synthesis pathway with the only intermediate permitting independent N-1 and C-3 diversification.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 28657-76-3
Cat. No. B1367308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Dioxolo[4,5-g]cinnolin-4-ol
CAS28657-76-3
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)C=NN3
InChIInChI=1S/C9H6N2O3/c12-7-3-10-11-6-2-9-8(1-5(6)7)13-4-14-9/h1-3H,4H2,(H,11,12)
InChIKeyJYLILOXPNNBOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





28657-76-3 [1,3]Dioxolo[4,5-g]cinnolin-4-ol: Key Cinoxacin Intermediate for Quinolone Antibacterial Research Procurement


[1,3]Dioxolo[4,5-g]cinnolin-4-ol (CAS 28657-76-3; synonym 4-Hydroxy-6,7-methylenedioxycinnoline; molecular formula C₉H₆N₂O₃; MW 190.16) is a heterocyclic cinnoline derivative bearing a fused [1,3]dioxolo ring at the 6,7-position and a hydroxyl/oxo group at the 4-position . It is the first cyclized intermediate in the established synthetic pathway to cinoxacin (CAS 28657-80-9), a quinolone-class antibacterial agent formerly used for urinary tract infections [1]. The compound exists predominantly as the 4(1H)-one tautomer in solution and is supplied as a research intermediate with typical purities of 95–97% .

Why Generic Cinnoline Intermediates Cannot Substitute for 28657-76-3 in Cinoxacin-Oriented Synthesis and Cinnoline Scaffold Research


The [1,3]dioxolo[4,5-g]cinnoline chemotype presents a unique combination of structural features—a fused methylenedioxy ring, a cinnoline core, and an unsubstituted 4-hydroxy/oxo tautomeric site—that collectively govern both the synthetic trajectory toward cinoxacin and the scaffold's potential for derivatization . Intermediates lacking the methylenedioxy group (e.g., unsubstituted cinnolin-4-ol, CAS 875-66-1) cannot access the cinoxacin pharmacophore [1], while downstream intermediates such as 3-bromo-6,7-methylenedioxycinnolin-4-ol (CAS 58561-09-4) or 4-hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile (CAS 28657-78-5) have already committed the C-3 position to a specific substituent, limiting synthetic flexibility [2]. Critically, the cinnoline nucleus is an isosteric precursor to the quinolone system, and the unsubstituted 3-position of 28657-76-3 enables divergent functionalization that is foreclosed in later-stage intermediates [3].

28657-76-3 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Cinnoline Analogs


Synthetic Position: 28657-76-3 Is the First Cyclized Intermediate Bearing the Complete [1,3]Dioxolo[4,5-g]cinnoline Core

In the cinoxacin synthetic pathway, 28657-76-3 is formed by spontaneous heterocyclization of 2-amino-4,5-methylenedioxyacetophenone under diazotization conditions (NaNO₂/HCl, H₂O), representing the first step at which the complete [1,3]dioxolo[4,5-g]cinnoline bicyclic core is assembled [1]. By contrast, the immediate precursor (2-amino-4,5-methylenedioxyacetophenone, CAS not assigned in pathway) lacks the cinnoline ring entirely, and the next downstream intermediate (3-bromo-6,7-methylenedioxycinnolin-4-ol, CAS 58561-09-4) already carries a bromine substituent at C-3 introduced via Br₂/KOAc in refluxing AcOH, which precludes direct C-3 functionalization with alternative electrophiles [2]. The positional uniqueness of 28657-76-3—bearing an unsubstituted 3-position on a fully cyclized cinnoline—makes it the sole branch point for divergent synthesis of 3-substituted analogs [3].

Cinoxacin synthesis cinnoline cyclization heterocyclic intermediate diazotization-cyclization

Tautomeric Identity: NMR Evidence Confirms Exclusive 4(1H)-One Tautomer in Solution, Distinguishing Reactivity from O-Substituted Cinnoline Derivatives

Detailed ¹H, ¹³C, and ¹⁵N NMR spectroscopic investigations by Holzer et al. (2008) demonstrate that cinnolin-4-ol exists exclusively as the cinnolin-4(1H)-one tautomer in DMSO-d₆ solution, with the C-4 carbon resonating at approximately 170 ppm, consistent with a carbonyl carbon . This was confirmed by comparison with the 'fixed' O-methyl (4-methoxycinnoline, δ C-4 ≈ 155 ppm) and N-methyl (1-methylcinnolin-4(1H)-one, δ C-4 ≈ 170 ppm) derivatives. For the [1,3]dioxolo-substituted analog 28657-76-3, the IUPAC name 1H-[1,3]dioxolo[4,5-g]cinnolin-4-one reflects this tautomeric preference [1]. In contrast, O-alkylated analogs such as 4-methoxycinnoline lack the carbonyl character at C-4, fundamentally altering hydrogen-bonding capacity, electrophilic reactivity at N-1 vs. O-4, and metal-chelating properties . This tautomeric assignment is critical for predicting N-1 vs. O-4 alkylation selectivity during cinoxacin synthesis (where N-1 ethylation is desired) [2].

cinnoline tautomerism NMR spectroscopy 4-hydroxycinnoline keto-enol equilibrium

Purity and Batch Characterization: 28657-76-3 Is Supplied with Verifiable QC Documentation (97% Purity, NMR/HPLC/GC) Versus Uncharacterized Alternatives

Multiple reputable vendors supply 28657-76-3 at standardized purity levels with accompanying analytical documentation. Bidepharm offers the compound at 97% purity with batch-specific QC reports including NMR, HPLC, and GC analyses . Leyan similarly lists 97% purity . ChemicalBook reports a purity specification of ≥95% by HPLC . In contrast, unsubstituted cinnolin-4-ol (CAS 875-66-1) is commonly listed at 95% purity without the same level of batch-specific documentation , and the structurally related but non-methylenedioxy 4-hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7) typically carries purity specifications of only 95% . The availability of multi-technique analytical characterization for 28657-76-3 reduces the burden of in-house identity and purity verification prior to use as a synthetic building block.

chemical purity analytical characterization batch QC research intermediate procurement

Cinnoline-Quinolone Isosterism: 28657-76-3 Provides Access to a Pharmacophoric Scaffold with Validated Antibacterial Target Engagement

The cinnoline nucleus is a recognized isosteric precursor to the quinolone antibacterial pharmacophore [1]. Cinoxacin, the final product derived from 28657-76-3, inhibits DNA gyrase and topoisomerase IV with a mechanism comparable to nalidixic acid and oxolinic acid [2]. Quantitative MIC data for cinoxacin against Gram-negative uropathogens demonstrate values of 4–64 μg/mL, with E. coli MICs specifically reported at 3.13–6.25 μg/mL [3]. In murine infection models, cinoxacin achieved ED₅₀ values of 8.1–58.6 mg/kg upon oral administration . The foundational cinnoline scaffold supplied by 28657-76-3 is therefore directly linked to this validated antibacterial profile. For comparison, unsubstituted cinnoline itself exhibits only modest antibacterial activity against E. coli, and 4-hydroxycinnoline-3-carboxylic acid derivatives lacking the methylenedioxy group show variable and generally inferior potency in published screening panels [4]. Access to the methylenedioxy-bearing cinnoline core through 28657-76-3 is thus a prerequisite for exploring this specific pharmacophoric space.

cinnoline-quinolone isostere DNA gyrase inhibition antibacterial pharmacophore bioisosteric scaffold

Divergent Derivatization Potential: Unsubstituted C-3 and N-1 Positions Enable Library Synthesis Not Accessible from Later-Stage Cinoxacin Intermediates

The cinoxacin synthetic pathway uses 28657-76-3 as the branching substrate for sequential C-3 bromination (Br₂/KOAc/AcOH), C-3 cyanation (Cu₂(CN)₂/DMF), N-1 ethylation (EtI/NaH/DMF), and C-3 hydrolysis (HCl/AcOH) [1]. However, the intermediate 28657-76-3, bearing both N-1 and C-3 unsubstituted, can in principle be diverted at the bromination step to introduce alternative C-3 substituents (e.g., via Suzuki coupling of the 3-bromo derivative, or direct C-3 electrophilic substitution) or N-1 substituents beyond ethyl, enabling SAR library construction [2]. By comparison, 4-hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile (CAS 28657-78-5) has the C-3 position permanently occupied by a cyano group, and cinoxacin itself bears both N-1 ethyl and C-3 carboxyl substituents, completely blocking both diversification sites. The patent literature covering 1-lower alkyl or alkenyl substituted-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acids confirms that N-1 and C-3 variations modulate Gram-negative and Mycoplasma antibacterial activity [3], underscoring the value of 28657-76-3 as the entry point for systematic SAR exploration.

cinnoline derivatization medicinal chemistry library SAR exploration scaffold diversification

High-Value Application Scenarios for 28657-76-3 Based on Differentiated Evidence


Cinoxacin API Process Development and Scale-Up

For pharmaceutical development teams establishing or optimizing cinoxacin active pharmaceutical ingredient (API) synthesis, 28657-76-3 is the essential first cyclized intermediate [1]. Its procurement at verified 97% purity with multi-technique QC (NMR, HPLC, GC) [2] directly supports process analytical technology (PAT) requirements and reduces the need for intermediate purification after the diazotization-cyclization step. The unsubstituted C-3 position further enables process chemists to explore alternative cyanation or carboxylation strategies (e.g., metal-catalyzed carbonylation) that may offer yield or safety advantages over the classical Cu₂(CN)₂ route [3].

Cinnoline-Based Antibacterial SAR Library Construction

Medicinal chemistry groups exploring structure-activity relationships around the cinnoline-quinolone isosteric scaffold should prioritize 28657-76-3 as the sole intermediate permitting independent N-1 and C-3 diversification [1]. The validated antibacterial pharmacophore of cinoxacin (E. coli MIC 3.13–6.25 μg/mL; in vivo ED₅₀ 8.1 mg/kg) [2] provides a strong efficacy benchmark against which novel N-1 and C-3 analogs can be compared. The methylenedioxy group at positions 6,7 is a critical potency determinant, as evidenced by the generally inferior antibacterial activity of non-methylenedioxy cinnoline-3-carboxylic acid derivatives [3].

Cinoxacin Impurity Profiling and Reference Standard Qualification

For analytical development and quality control laboratories working on cinoxacin-containing formulations or generic drug applications, 28657-76-3 serves as a potential process-related impurity or degradation marker standard [1]. Given that cinoxacin undergoes photodegradation and metabolic transformations that can involve dioxolo ring modification [2], having access to the des-ethyl, des-carboxy cinnoline core facilitates impurity identification by HPLC-MS and the establishment of impurity acceptance criteria per ICH Q3A/Q3B guidelines. The availability of batch-specific NMR and HPLC data [3] supports direct use as a qualified reference material.

Topoisomerase Inhibitor Probe Development

The cinnoline scaffold, including methylenedioxy-bearing analogs, has demonstrated topoisomerase I and II targeting activity in multiple structural contexts [1]. Researchers developing chemical probes for DNA gyrase/topoisomerase IV inhibition can utilize 28657-76-3 as a starting scaffold for installing fluorescent tags, affinity handles, or photoaffinity labels at the C-3 or N-1 positions without disrupting the core methylenedioxy-cinnoline pharmacophore [2]. The exclusive 4(1H)-one tautomeric form ensures predictable metal-chelating behavior relevant to the magnesium-dependent topoisomerase active site [3].

Quote Request

Request a Quote for [1,3]Dioxolo[4,5-g]cinnolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.